Product packaging for 3-(2,3-Dichlorophenyl)propan-1-ol(Cat. No.:CAS No. 57915-80-7)

3-(2,3-Dichlorophenyl)propan-1-ol

Cat. No.: B8764977
CAS No.: 57915-80-7
M. Wt: 205.08 g/mol
InChI Key: MWCKCCVLVMKNCB-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H10Cl2O and its molecular weight is 205.08 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Cl2O B8764977 3-(2,3-Dichlorophenyl)propan-1-ol CAS No. 57915-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57915-80-7

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H10Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,2,4,6H2

InChI Key

MWCKCCVLVMKNCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCCO

Origin of Product

United States

Contextual Significance of Dichlorinated Aromatic Propanols in Chemical Synthesis

Dichlorinated aromatic propanols are valuable intermediates in the synthesis of more complex molecules. The presence of chlorine atoms on the aromatic ring and a hydroxyl group on the propyl chain provides multiple reactive sites for further chemical modifications. These compounds serve as building blocks in the creation of a diverse range of organic structures.

The position of the chlorine atoms on the phenyl group, as well as the location of the hydroxyl group on the propanol (B110389) chain, significantly influences the reactivity and properties of the resulting molecules. For instance, the related compound 1,3-dichloro-2-propanol (B29581) is a key intermediate in the production of epichlorohydrin (B41342), a substance widely used in the manufacturing of epoxy resins and synthetic rubber. google.comnih.gov Similarly, other chlorinated propanols are utilized in various industrial applications, including as solvents and in the synthesis of pharmaceuticals and agrochemicals. byjus.comgeeksforgeeks.orgopenaccesspub.org

The synthesis of dichlorinated propanols can be achieved through various methods, including the hydrochlorination of glycerol (B35011) or monochloropropanediols. google.comresearchgate.net These processes often involve the use of catalysts to improve reaction efficiency and selectivity. google.comchemicalbook.com The study of these synthetic routes is crucial for developing more efficient and environmentally friendly methods for producing these important chemical intermediates.

Overview of Molecular Architecture and Key Functional Groups

The molecular structure of 3-(2,3-Dichlorophenyl)propan-1-ol consists of a 2,3-dichlorophenyl group attached to a three-carbon propanol (B110389) chain. The key functional groups are the dichlorinated benzene (B151609) ring and the primary alcohol (hydroxyl) group.

The molecular formula for this compound is C9H10Cl2O, and it has a molecular weight of 205.08 g/mol . bldpharm.com The presence of the electron-withdrawing chlorine atoms on the aromatic ring influences the electron density of the ring and the reactivity of the compound. The hydroxyl group is a site for various chemical reactions, such as oxidation to form an aldehyde or carboxylic acid, and esterification.

Table 1: Key Structural and Chemical Information for this compound

PropertyValue
CAS Number 57915-80-7 bldpharm.com
Molecular Formula C9H10Cl2O bldpharm.com
Molecular Weight 205.08 g/mol bldpharm.com
IUPAC Name This compound
SMILES Code OCCCC1=CC=CC(Cl)=C1Cl bldpharm.com

The spatial arrangement of the atoms and functional groups in this compound is fundamental to its chemical behavior and potential interactions with other molecules. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for confirming the structure and purity of the compound.

Research Scope and Objectives for Advanced Investigations

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis from simpler, readily available starting materials. The primary disconnection breaks the bond between the phenyl ring and the propanol side chain, suggesting precursors such as a 2,3-dichlorophenyl synthon and a three-carbon chain.

A key disconnection can be made at the C-C bond between the aromatic ring and the propyl chain. This leads to two main synthetic approaches. In the first, the aromatic ring acts as a nucleophile or is activated to react with a three-carbon electrophile. Alternatively, the propanol side chain can be constructed step-wise from a precursor already bearing the 2,3-dichlorophenyl moiety. This analytical approach allows for the exploration of multiple synthetic routes, each with its own set of advantages and challenges. wikipedia.orgambeed.comnih.govyoutube.com

Direct Synthesis Routes to this compound

Direct synthesis routes offer a straightforward approach to the target molecule, typically involving the formation of the carbon skeleton in a few key steps.

Approaches from 2,3-Dichlorophenyl Precursors

The synthesis can commence from common 2,3-dichlorinated aromatic compounds. One viable starting material is 2,3-dichloroaniline (B127971), which can be converted to 2,3-dichlorobenzaldehyde (B127699). This transformation can be achieved through a Sandmeyer-type reaction, where the aniline (B41778) is first diazotized and then reacted with a suitable formylating agent. google.com Another precursor, 2,3-dichlorotoluene, can be oxidized to 2,3-dichlorobenzaldehyde using a variety of oxidizing agents, such as hydrogen peroxide in the presence of a metal catalyst. chemicalbook.comgoogle.com

Starting MaterialReagentsProductReference
2,3-Dichloroaniline1. NaNO₂, HCl2. HCHO/HCOOH2,3-Dichlorobenzaldehyde google.com
2,3-DichlorotolueneH₂O₂, Metal Catalyst (e.g., Co, Mo, Br)2,3-Dichlorobenzaldehyde google.com

Construction of the Propanol Side Chain

Once 2,3-dichlorobenzaldehyde is obtained, the three-carbon propanol side chain can be constructed through several methods.

One common approach is the reduction of a corresponding cinnamic acid derivative. For instance, 2,3-dichlorobenzaldehyde can undergo a Knoevenagel or Perkin condensation to yield 2,3-dichlorocinnamic acid. This unsaturated acid or its ester can then be reduced to the saturated alcohol, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). byjus.comrsc.orgmasterorganicchemistry.comdoubtnut.com

Alternatively, an aldol (B89426) condensation of 2,3-dichlorobenzaldehyde with acetaldehyde (B116499) can furnish 3-(2,3-dichlorophenyl)propenal. Subsequent reduction of both the aldehyde and the double bond, for example through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, would yield the target propanol. nih.govmdpi.com

Another strategy involves the Wittig reaction. Reaction of 2,3-dichlorobenzaldehyde with a two-carbon ylide, such as that generated from ethyltriphenylphosphonium bromide, would produce 1-(2,3-dichlorophenyl)prop-1-ene. Subsequent hydroboration-oxidation would then afford the desired this compound.

IntermediateReagentsProductReference
2,3-Dichlorocinnamic acid or its esterLiAlH₄, then H₃O⁺This compound byjus.comrsc.org
3-(2,3-Dichlorophenyl)propenalH₂, Pd/CThis compound nih.govmdpi.com
1-(2,3-Dichlorophenyl)prop-1-ene1. BH₃·THF2. H₂O₂, NaOHThis compound

Indirect Synthetic Strategies Involving Derivatives or Analogs

Indirect methods provide alternative pathways that may offer advantages in terms of stereocontrol or functional group tolerance.

Utilizing Propargylic Alcohol Intermediates with Dichlorophenyl Moieties

A powerful method for constructing the carbon framework is the Sonogashira coupling. This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. In this context, 1,2-dichloro-3-iodobenzene (B1582814) can be coupled with propargyl alcohol in the presence of a palladium catalyst and a copper(I) co-catalyst to afford 3-(2,3-dichlorophenyl)prop-2-yn-1-ol. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netbeilstein-journals.org Subsequent hydrogenation of the triple bond to a single bond, typically using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, yields the final product, this compound. researchgate.netrsc.orgreddit.com

ReactantsReactionIntermediateReagents for next stepFinal ProductReferences
1,2-Dichloro-3-iodobenzene and Propargyl alcoholSonogashira Coupling3-(2,3-Dichlorophenyl)prop-2-yn-1-olH₂, Pd/C or Pt/CThis compound wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netbeilstein-journals.orgresearchgate.netrsc.org

Homologation Reactions Relevant to Propanol Chain Extension

Homologation reactions, which extend a carbon chain by one methylene (B1212753) unit, offer another strategic approach. The Arndt-Eistert reaction is a classic example of such a transformation. wikipedia.orgambeed.comorganic-chemistry.orgnrochemistry.comscribd.com This method can be applied to a precursor such as 2-(2,3-dichlorophenyl)acetic acid. The acid is first converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement in the presence of water furnishes 3-(2,3-dichlorophenyl)propanoic acid. This carboxylic acid can then be readily reduced to the target alcohol, this compound, using a reducing agent like LiAlH₄. byjus.comyoutube.com

Starting MaterialReaction SequenceFinal ProductReferences
2-(2,3-Dichlorophenyl)acetic acid1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O (Wolff Rearrangement)4. LiAlH₄, then H₃O⁺This compound wikipedia.orgbyjus.comorganic-chemistry.orgnrochemistry.comscribd.com

Conversion of Related Halogenated Propanols

The transformation of simpler, more readily available halogenated propanols into the target molecule represents a plausible, though not widely documented, synthetic route. Compounds such as 2,3-dichloro-1-propanol (B139626) and 1,3-dichloro-2-propanol (B29581) serve as potential starting points. chemicalbook.comgoogle.comgoogle.comnih.gov The synthesis of these precursors is well-established, often originating from materials like glycerol (B35011) or allyl alcohol. chemicalbook.comgoogle.comnih.gov For instance, 2,3-dichloro-1-propanol can be synthesized from the chlorination of allyl alcohol in a concentrated hydrochloric acid solution. google.com Another route involves the reaction of glycerol with hydrogen chloride, using catalysts like adipic acid, to yield dichloropropanol (B8674427). chemicalbook.com

The conversion of these simple dichloropropanols to this compound would necessitate the formation of a carbon-carbon bond. A theoretical approach involves a Grignard reaction. This would entail reacting a Grignard reagent, such as 2,3-dichlorophenylmagnesium bromide, with a suitable three-carbon electrophile like an epoxide (e.g., propylene (B89431) oxide) or an aldehyde (e.g., propenal) followed by subsequent reduction and/or dehalogenation steps. The Grignard reagent itself is formed by reacting an aryl halide with magnesium metal in an ether solvent. cerritos.edu However, the specific application of this multi-step conversion to produce this compound is not extensively detailed in publicly available scientific literature.

Catalytic Approaches in the Synthesis of Substituted Propanols

Catalysis is central to modern organic synthesis, offering efficient and selective pathways for constructing complex molecules like substituted propanols. Both transition metal-based catalysts and more recent organocatalytic and biocatalytic systems provide powerful tools for this purpose.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation and are highly relevant for synthesizing 3-aryl-propan-1-ols. acs.org These reactions create a bond between an aryl group (like 2,3-dichlorophenyl) and an alkyl chain (the propanol backbone). Methodologies such as Suzuki, Heck, and Negishi reactions are prominent examples. acs.orgbeilstein-journals.orgresearchgate.net

The general mechanism for a palladium-catalyzed cross-coupling reaction typically involves three key steps:

Oxidative Addition: The aryl halide (e.g., 1-bromo-2,3-dichlorobenzene) adds to a low-valent transition metal complex (e.g., Pd(0)).

Transmetalation (for Suzuki/Negishi) or Carbopalladation (for Heck): A second reactant, such as an organoboron compound or an alkene, exchanges its organic group with the halide on the metal center.

Reductive Elimination: The two organic fragments couple and are ejected from the metal center, regenerating the catalyst for the next cycle. acs.org

A plausible, though hypothetical, route to this compound using this approach could involve the Suzuki coupling of 2,3-dichlorophenylboronic acid with a propenol derivative, followed by hydrogenation of the double bond. These reactions offer the advantage of proceeding under relatively mild conditions with high tolerance for various functional groups. researchgate.net

Table 1: Overview of Major Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameAryl ComponentAlkyl/Alkene ComponentTypical CatalystKey Features
Suzuki ReactionAryl Halide/TriflateOrganoboron CompoundPalladium(0) complexesMild conditions, low toxicity of boron reagents.
Heck ReactionAryl Halide/TriflateAlkenePalladium(0) complexesForms a substituted alkene.
Negishi ReactionAryl Halide/TriflateOrganozinc CompoundPalladium(0) or Nickel(0)High reactivity and functional group tolerance.
Stille ReactionAryl Halide/TriflateOrganotin CompoundPalladium(0) complexesTolerant of many functional groups, but tin reagents are toxic.

Organocatalytic and Biocatalytic Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing improved stereoselectivity and environmental compatibility.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of a chiral version of this compound, an asymmetric Michael addition could be employed. This might involve the addition of a propanal-derived nucleophile to a vinyl-dichlorobenzene species, catalyzed by a chiral amine or a cinchona alkaloid, followed by reduction of the aldehyde.

Biocatalysis uses enzymes or whole microorganisms to perform chemical transformations. This approach is noted for its exceptional selectivity under mild conditions. While no specific enzyme has been documented for the direct synthesis of this compound, a plausible pathway would involve the enzymatic reduction of a precursor ketone, 1-(2,3-Dichlorophenyl)propan-1-one. This reduction, if performed with a suitable ketoreductase enzyme, could yield the alcohol with high enantiomeric purity. Such biocatalytic reductions are a well-established industrial methodology for producing chiral alcohols.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For a plausible and direct synthesis of this compound via the reduction of its corresponding carboxylic acid, 3-(2,3-Dichlorophenyl)propanoic acid, several factors must be carefully controlled to maximize yield and purity while ensuring safety and scalability. sigmaaldrich.com

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry, typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Key parameters for optimization include:

Choice of Reducing Agent: LiAlH₄ is highly effective but pyrophoric and reacts violently with water. BH₃, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a milder and often more selective alternative.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required, particularly for LiAlH₄, to prevent violent reactions with protic solvents. cerritos.edu

Temperature: These reductions are often highly exothermic. The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion without dangerous temperature spikes.

Stoichiometry: A precise molar ratio of the reducing agent to the carboxylic acid is crucial. An excess of the reducing agent is often needed to ensure full conversion, but a large excess can complicate the workup procedure.

Reaction Time and Workup: The reaction progress is monitored (e.g., by thin-layer chromatography). Upon completion, the reaction must be carefully quenched, typically by the slow, sequential addition of water and a base (like NaOH solution) to safely destroy excess hydride and precipitate aluminum or boron salts, which can then be filtered off. numberanalytics.com

Table 2: Parameter Optimization for the Reduction of a Carboxylic Acid

ParameterInfluence on ReactionTypical Conditions & Considerations
Reducing AgentDetermines reactivity, selectivity, and safety profile.LiAlH₄ (high reactivity), BH₃·THF (milder, more selective).
SolventAffects solubility of reagents and reaction safety.Anhydrous THF or Diethyl Ether. Must be free of water.
TemperatureControls reaction rate and prevents thermal runaway.Initial cooling (0 °C), followed by warming to room temperature or reflux.
StoichiometryImpacts yield and purity.Slight excess of reducing agent is common to drive reaction to completion.
Workup ProcedureCrucial for safety and isolation of the pure product.Careful, slow quenching with water and base at low temperature.

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for various chemical modifications, including oxidation, esterification, and etherification, enabling the introduction of different functional groups and the synthesis of a wide array of derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. chemguide.co.uklibretexts.org

The partial oxidation to the corresponding aldehyde, 3-(2,3-dichlorophenyl)propanal, can be achieved using milder oxidizing agents or by carefully controlling the reaction conditions to prevent over-oxidation. chemguide.co.uk Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. To maximize the yield of the aldehyde, it is often necessary to remove it from the reaction mixture as it forms to prevent its subsequent oxidation to the carboxylic acid. chemguide.co.ukdocbrown.info

For the complete oxidation to 3-(2,3-dichlorophenyl)propanoic acid, stronger oxidizing agents are employed. libretexts.org A common method involves the use of potassium dichromate(VI) or sodium dichromate(VI) in the presence of a strong acid, such as sulfuric acid. chemguide.co.ukdocbrown.infolibretexts.org The reaction is typically heated under reflux to ensure the complete conversion of the alcohol, and any initially formed aldehyde, to the carboxylic acid. libretexts.org The color change of the reaction mixture from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates the progress of the oxidation. chemguide.co.ukdocbrown.info

Table 1: Oxidation Reactions of this compound

ProductReagentsConditions
3-(2,3-Dichlorophenyl)propanalPyridinium chlorochromate (PCC)Dichloromethane, Room Temperature
3-(2,3-Dichlorophenyl)propanoic acidPotassium dichromate(VI), Sulfuric acidHeat under reflux

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of an acid catalyst. This reaction allows for the introduction of a wide variety of ester functionalities. Similarly, etherification can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or via other methods to form ethers. These reactions expand the range of derivatives that can be synthesized from the parent alcohol.

Derivatization for Advanced Applications

The ability to modify the primary alcohol group through various reactions makes this compound a valuable precursor for the synthesis of more complex molecules with potential applications in various fields. For instance, the alcohol can be converted into a leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a range of other functional groups. These derivatization strategies are crucial for building more elaborate molecular architectures.

Transformations of the Dichlorophenyl Moiety

The dichlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution and can participate in cross-coupling reactions, allowing for further functionalization of the aromatic core.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) reactions introduce new substituents onto the benzene (B151609) ring. wikipedia.org The rate and regioselectivity of these reactions are governed by the directing effects of the existing substituents, in this case, the two chlorine atoms and the 3-hydroxypropyl group. uci.edu

Chlorine atoms are ortho, para-directing but deactivating due to their electron-withdrawing inductive effect and electron-donating resonance effect. uci.edu The alkyl chain is a weak activating group and is also ortho, para-directing. The interplay of these electronic effects will determine the position of substitution for incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org Predicting the precise outcome of these substitutions often requires experimental investigation due to the competing directing effects and potential steric hindrance. wikipedia.org

Cross-Coupling Reactions for Further Aryl Functionalization

The chlorine atoms on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings can be utilized to introduce new aryl, vinyl, or amino groups, respectively. youtube.com

For a Suzuki coupling, an organoboron reagent would be coupled with the dichlorophenyl ring in the presence of a palladium catalyst and a base. The Heck reaction would involve the coupling of an alkene, and the Buchwald-Hartwig amination would introduce a new nitrogen-based substituent. youtube.com These reactions significantly enhance the molecular complexity and diversity of compounds that can be synthesized from this compound. The specific reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity in these transformations. nih.gov

Rearrangement Reactions and Skeletal Modifications

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. Such reactions are often initiated by the formation of a reactive intermediate, such as a carbocation. For an alcohol like this compound, acid-catalyzed dehydration is a common method to generate such intermediates.

While no specific studies on the rearrangement of this compound have been found, the dehydration of analogous 3-phenyl-1-propanol (B195566) is known to yield a mixture of products, including those resulting from rearrangement. google.comwikipedia.org The reaction typically proceeds via protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation. This primary carbocation can then rearrange to a more stable secondary or tertiary carbocation through a hydride or alkyl shift before elimination of a proton to form an alkene.

In the case of this compound, acid-catalyzed dehydration could potentially lead to the formation of a primary carbocation at the C1 position. This could be followed by a hydride shift from C2 to C1, forming a more stable secondary benzylic carbocation. Subsequent elimination of a proton could then lead to a mixture of isomeric chlorophenylpropenes. The specific products and their ratios would be influenced by the reaction conditions and the electronic effects of the dichlorophenyl group.

Skeletal modifications, which alter the carbon framework of a molecule, could also be envisaged. For instance, reactions that proceed through cyclopropane-containing intermediates can lead to ring-expansion or contraction. wikipedia.org While no such reactions have been documented for this compound, it is a plausible area for future investigation.

Table 1: Potential Products from Acid-Catalyzed Dehydration of this compound (Hypothetical)

Starting MaterialReagent/ConditionPotential Product(s)Reaction Type
This compoundH₂SO₄, heat1-(2,3-Dichlorophenyl)prop-1-eneDehydration/Rearrangement
3-(2,3-Dichlorophenyl)prop-1-eneDehydration
Other isomeric dichlorophenylpropenesDehydration/Rearrangement

This table is illustrative and based on the known reactivity of analogous compounds. Specific experimental validation for this compound is not available in the reviewed literature.

Investigations into Stereoselective Transformations

As this compound does not possess a chiral center in its parent structure, investigations into stereoselective transformations would necessitate the introduction of a chiral center, for instance, through oxidation of the alcohol to a ketone followed by asymmetric reduction, or through substitution reactions at the propanol chain.

Should a chiral derivative of this compound be synthesized, for example, by introducing a substituent to create a stereocenter, stereoselective transformations could be explored. A common strategy for obtaining enantiomerically pure alcohols is through enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. This method has been successfully applied to a wide range of chiral alcohols.

Given the lack of a chiral center in the parent molecule, direct stereoselective transformation studies are not applicable. However, if a synthetic route were to produce a chiral intermediate from this compound, then enzymatic resolutions or the use of chiral catalysts could be employed to achieve stereoselectivity in subsequent steps.

Table 2: Illustrative Example of Enzymatic Kinetic Resolution for a Chiral Alcohol

Racemic SubstrateEnzymeAcyl DonorProduct 1 (Unreacted)Product 2 (Acylated)Enantiomeric Excess (ee)
(±)-1-PhenylethanolCandida antarctica lipase (B570770) B (CALB)Vinyl acetate (B1210297)(S)-1-Phenylethanol(R)-1-Phenylethyl acetate>99% for both

This table demonstrates a well-established method for the stereoselective transformation of a related chiral alcohol and is provided for illustrative purposes. No such studies have been reported for derivatives of this compound.

Elucidation of Reaction Mechanisms for Synthetic Pathways

Understanding the detailed step-by-step sequence of bond-breaking and bond-forming events is crucial for optimizing existing synthetic routes and designing new ones. The structural features of this compound—a primary alcohol attached to a propyl chain, which in turn is connected to a dichlorophenyl group—make it a candidate for several complex, modern synthetic transformations.

Radical cascade reactions are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single, efficient operation. tsijournals.com These processes involve the generation of a radical species that undergoes a series of sequential intramolecular or intermolecular reactions to build complex molecular architectures. 20.210.105 The reactivity profiles of organic radicals are well-suited for the development of these cascade reactions. 20.210.105

A typical cascade might be initiated by forming a radical on the propanol side chain of this compound. This radical could then undergo cyclization or other transformations. One relevant process for aryl compounds is the neophyl rearrangement, a type of radical aryl migration. researchgate.net In this process, a radical positioned beta to an aromatic ring can trigger the migration of the aryl group. For instance, a radical generated at the benzylic position could potentially rearrange. While these mechanisms offer powerful strategies for creating complex molecules, specific studies detailing a radical cascade or neophyl rearrangement for this compound are not prominently documented in available research. researchgate.netrsc.org

In the realm of organometallic chemistry, beta-hydride elimination and migratory insertion are fundamental reaction steps that often occur in tandem within catalytic cycles. numberanalytics.com

Beta-hydride elimination is a reaction where an alkyl group attached to a metal center is converted into a metal hydride and an alkene. chemeurope.com This process has several key requirements: the alkyl group must possess a hydrogen atom on the carbon beta to the metal, and the metal complex needs a vacant coordination site cis to the alkyl group to facilitate the transfer. chemeurope.comwikipedia.org For a substrate like this compound, if the alcohol were converted to a leaving group and the molecule coordinated to a suitable metal center, beta-hydride elimination from the propyl chain could become a relevant pathway. This reaction is a critical step in many industrial processes, such as the Shell higher olefin process. chemeurope.comwikipedia.org

Migratory insertion is a complementary process where two adjacent ligands on a metal complex, typically an anionic 'X' type ligand (like an alkyl or hydride) and a neutral 'L' type ligand (like an alkene or carbon monoxide), combine into a single new ligand. wikipedia.orglibretexts.org This step does not change the metal's oxidation state but does create a vacant coordination site, which is necessary for the reverse reaction, beta-hydride elimination, to occur. openochem.org For example, the insertion of an alkene into a metal-hydride bond is a key step in catalytic hydrogenation and hydroformylation. openochem.org The combination of migratory insertion followed by beta-hydride elimination can lead to the isomerization of alkenes. libretexts.org These sequences are central to many palladium-catalyzed coupling reactions, although their application can sometimes be an unproductive side reaction that lowers the yield of the desired product. chemeurope.com

A more recently developed concept in synthesis is the Reductive Radical-Polar Crossover (RRPCO). This strategy merges the advantages of both radical and polar chemistry. rsc.org In a typical RRPCO process, a radical intermediate is generated and then reduced by a single-electron transfer to form a nucleophilic carbanion. rsc.orgd-nb.info This anion can then participate in classic polar reactions, such as addition to an electrophile like a ketone or aldehyde. d-nb.info

This approach overcomes some limitations of traditional radical chemistry, particularly in additions to carbonyl compounds. rsc.org The generation of the radical can be achieved through various means, including photoredox catalysis. d-nb.inforesearchgate.net Following the radical formation, the crossover to an ionic intermediate allows for bond formations that are otherwise difficult to achieve. nih.gov This powerful strategy has been applied in the total synthesis of complex natural products. nih.gov While no specific examples detailing the use of RRPCO for this compound are available, the mechanism represents a viable and modern approach for its synthesis or functionalization.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for reactions involving this compound is not readily found, research on the structurally related compound 2,3-dichloro-1-propanol (2,3-DCP) provides a valuable case study. The dehydrochlorination of 2,3-DCP with an alkali to form epichlorohydrin (B41342) has been studied kinetically. researchgate.net In one investigation, the reaction was found to be first-order with respect to the hydroxyl ion concentration and second-order with respect to the dichloropropanol concentration. researchgate.net The intrinsic kinetic equation for the main saponification reaction of 2,3-DCP was determined using an online conductivity method. doi.org

Table 1: Kinetic Parameters for the Saponification of 2,3-dichloro-1-propanol (2,3-DCP) This data pertains to the related compound 2,3-dichloro-1-propanol, not this compound.

Parameter Value Source
Reaction Saponification of 2,3-DCP to epichlorohydrin doi.org
Rate Equation kECH = 1.28 × 1012 exp(-81241/RT) doi.org
Activation Energy (Ea) 150 (±10) kJ mol⁻¹ researchgate.net
Pre-exponential Factor (A) 1.61 × 1025 researchgate.net
Order (re: Hydroxyl ion) First Order researchgate.net
Order (re: Dichloropropanol) Second Order researchgate.net

These studies show that 2,3-dichloro-1-propanol is significantly less reactive than its isomer, 1,3-dichloro-2-propanol. researchgate.net Such kinetic analyses are crucial for understanding reaction mechanisms and optimizing industrial processes. researchgate.net

Identification of Transition States and Intermediates

A reaction mechanism is defined by the series of elementary steps that connect reactants to products, each of which passes through a high-energy transition state. Intermediates are species that are formed in one step and consumed in a subsequent step.

In the mechanisms discussed, various intermediates and transition states are proposed:

Radical Intermediates: Radical cascade reactions proceed through carbon- or heteroatom-centered radicals, which are typically highly reactive and short-lived. 20.210.105

Carbocation Intermediates: In nucleophilic substitution reactions proceeding via an SN1 mechanism, a carbocation intermediate is formed when the leaving group departs. odinity.com The stability of this intermediate is key to the reaction's feasibility. libretexts.org

Organometallic Intermediates: Reactions involving beta-hydride elimination and migratory insertion proceed through various organometallic complexes. The transition state for beta-hydride elimination is often a four-centered structure involving the metal, the alpha- and beta-carbons, and the beta-hydrogen. cmu.edu The process requires a syn-coplanar arrangement of the M-C-C-H bonds. libretexts.org

Ionic Intermediates in RPC: In reductive radical-polar crossover reactions, a key intermediate is the anion formed after the reduction of an initial radical species. d-nb.infonih.gov

The identification and characterization of these transient species are often accomplished through a combination of experimental techniques (such as spectroscopy at low temperatures) and computational chemistry. Density Functional Theory (DFT) calculations, for example, are widely used to model the structures and energies of transition states and intermediates, providing insight into reaction barriers and pathways. mdpi.com

Derivative Synthesis and Structure Activity Relationship Sar Exploration

The strategic modification of 3-(2,3-dichlorophenyl)propan-1-ol has led to the generation of novel molecules with varied chemical properties. The synthesis of these derivatives involves targeted alterations at key positions of the parent compound, including the propanol (B110389) chain and the dichlorophenyl ring.

Modifications at the Propanol Chain (e.g., chain length, branching)

The three-carbon propanol chain serves as a flexible linker and a key site for structural modification. Altering its length, for instance, by extending it from a three-carbon (propyl) to a four-carbon (butyl) or five-carbon (pentyl) chain, can significantly impact how the molecule fits into a biological target's binding pocket.

In studies on related piperazine-based compounds, the alkyl chain linker length was varied between three and five carbons. nih.gov This variation directly influences the spatial orientation of the terminal functional groups, which can enhance or diminish the molecule's interaction with target receptors. For instance, extending the chain might allow a derivative to access deeper hydrophobic pockets within a receptor, thereby increasing its binding affinity. While specific studies detailing the synthesis of branched-chain derivatives of this compound are not prevalent, general principles of organic synthesis allow for the introduction of methyl or ethyl groups onto the propanol backbone. Such branching would restrict the conformational flexibility of the chain, a feature that can be exploited to lock the molecule into a more biologically active conformation.

Substitutions on the Dichlorophenyl Ring

The 2,3-dichloro substitution pattern on the phenyl ring is a defining feature of the parent compound. However, modifying this pattern or introducing additional substituents is a key strategy in derivative design. The electronic and steric properties of the phenyl ring can be fine-tuned by moving the chlorine atoms to other positions (e.g., 2,4-dichloro or 3,4-dichloro) or by adding other chemical groups. nih.govmdpi.com

Synthesis of Amine, Carbonitrile, and Piperazine (B1678402) Analogs

A significant area of derivative synthesis involves replacing the terminal hydroxyl group of the propanol chain with other functional moieties, such as amines, carbonitriles, or piperazine rings.

Amine Analogs: The corresponding primary amine, 3-amino-1-(2,3-dichlorophenyl)propan-1-ol, is a known derivative. nih.gov Its synthesis, while not explicitly detailed in the literature for this specific compound, can be inferred from established methods for producing similar amino alcohols. google.comresearchgate.net A common route involves the reaction of a suitable precursor, like 3-chloro-1-(2,3-dichlorophenyl)propan-1-ol, with ammonia. This nucleophilic substitution reaction replaces the chlorine atom with an amino group.

Carbonitrile Analogs: The synthesis of a carbonitrile derivative, such as 3-(2,3-dichlorophenyl)propanenitrile, would typically proceed from a halogenated precursor. For instance, 3-bromo-1-(2,3-dichlorophenyl)propane could be reacted with a cyanide salt, like sodium cyanide, in a nucleophilic substitution reaction to introduce the nitrile (-C≡N) group. The precursor for this reaction, 2,3-dichlorobenzonitrile, is a commercially available compound. nih.gov

Piperazine Analogs: Piperazine derivatives are among the most extensively studied. The synthesis typically begins with the preparation of 1-(2,3-dichlorophenyl)piperazine (B491241). This key intermediate is formed via a cyclization reaction between 2,3-dichloroaniline (B127971) and bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net The resulting 1-(2,3-dichlorophenyl)piperazine can then be linked to various chemical side chains. For example, it can be alkylated with a linker that is subsequently attached to another functional group, such as a fluorenylcarboxamide, to produce complex derivatives with high receptor affinity. nih.gov

Exploration of Structure-Activity Relationships (SAR)

SAR studies aim to decipher the relationship between a molecule's chemical structure and its biological activity. By systematically altering the structure of this compound and its derivatives, researchers can identify the chemical features essential for molecular interactions.

Correlation of Structural Features with Molecular Interactions

SAR studies on derivatives of this compound have revealed that specific structural components are crucial for their interaction with biological targets. In a series of piperazine derivatives designed as dopamine (B1211576) D3 receptor ligands, several key features were identified as necessary for high-affinity binding. nih.gov

These essential features include:

An Aryl-Substituted Piperazine Ring: The 2,3-dichlorophenyl group attached to the piperazine ring was a constant feature in this series, suggesting its importance for anchoring the molecule to the receptor.

A Varying Alkyl Chain Linker: The length of the alkyl chain connecting the piperazine ring to a terminal aryl amide was varied (from C3 to C5). This demonstrated that the linker length is a critical parameter that modulates binding affinity, likely by controlling the distance and orientation between the two aromatic systems. nih.gov

A Terminal Aryl Amide: The presence of a large, aromatic amide group at the end of the linker was found to be a requirement for potent activity.

The data from these studies allow for the construction of a pharmacophore model, which is a three-dimensional map of the essential features a molecule must possess to be active at a specific biological target.

Table 1: SAR Findings for Piperazine Derivatives

Structural FeatureModificationObserved Impact on ActivityInferred Role
Arylpiperazine MoietyMaintained 2,3-dichlorophenylpiperazineEssential for high affinity bindingReceptor anchoring
Alkyl LinkerVaried from 3 to 5 carbonsModulates binding affinity (potency ranged from Ki = 1.4 to 1460 nM)Optimal spatial positioning of terminal group
Terminal GroupPresence of a terminal aryl amideRequired for high-affinity bindingInteraction with a specific sub-pocket of the receptor

Influence of Halogenation Patterns on Molecular Properties

The position of the halogen atoms on the phenyl ring significantly influences a molecule's properties, including its binding affinity, selectivity, and metabolic stability. While the parent compound features a 2,3-dichloro pattern, related compounds with 3,4-dichloro and 2,4-dichloro substitutions have also been synthesized and studied. nih.govnih.gov

The change in the halogenation pattern alters the electronic distribution (dipole moment) of the phenyl ring and its steric profile. These changes can affect:

Receptor Selectivity: In some classes of compounds, a 2,6-dichloro substitution pattern has been shown to impart greater selectivity for a particular biological target compared to other patterns. google.com

Binding Potency: The position of the chlorine atoms can determine whether the molecule fits optimally into a binding site. A 3,4-dichloro pattern, for instance, might be more favorable than a 2,3-dichloro pattern for interacting with a specific hydrophobic pocket in a receptor. Studies on unrelated scaffolds have shown that halogen substitutions in the para-position (position 4) are often beneficial for inhibitory activity. nih.gov

Metabolic Stability: Halogenation can block sites on the aromatic ring that are susceptible to metabolic oxidation by enzymes in the liver. This can increase the molecule's half-life. For example, a lead compound with an N-benzyl group was found to be metabolically vulnerable to oxidation; replacing this with a more stable lactam ring containing a dichlorophenyl group increased its stability in human liver microsomes. nih.gov

Table 2: Comparison of Halogenation Patterns in Related Phenyl Derivatives

Halogenation PatternPotential Influence on Molecular PropertiesExample from Related Compound Classes
2,3-DichloroCreates a specific dipole moment and steric hindrance on one side of the ring.Serves as the core structure for potent dopamine D3 receptor ligands. nih.gov
3,4-DichloroAlters the steric and electronic profile compared to the 2,3-pattern.Used in a series of potent neurokinin-2 (NK2) receptor antagonists. nih.gov
2,4-DichloroDistributes the electronic and steric effects across the ring differently.Found in various biologically active molecules, including antifungal propanol derivatives. researchgate.net
2,6-DichloroProvides steric hindrance around the point of attachment, potentially enhancing selectivity.A preferred substitution pattern for imparting selectivity and potency in certain kinase inhibitors. google.com

The strategic derivatization of this compound can lead to the generation of a diverse library of compounds with a range of physicochemical properties and biological activities. The primary sites for modification are the terminal hydroxyl group of the propanol chain and the aromatic ring, although modifications to the propylene (B89431) linker are also conceivable.

Synthesis of Derivatives

The hydroxyl group of this compound is a versatile functional handle for the synthesis of a variety of derivatives, most notably ethers and esters.

Ether Derivatives: Williamson ether synthesis is a classical and reliable method for preparing ether derivatives. beilstein-journals.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide array of alkyl and substituted alkyl chains. For instance, reaction with methyl iodide would yield 1-(3-methoxypropyl)-2,3-dichlorobenzene, while reaction with benzyl (B1604629) bromide would produce 1-(3-(benzyloxy)propyl)-2,3-dichlorobenzene.

Ester Derivatives: Esterification of this compound can be readily achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically high-yielding and allows for the incorporation of a vast range of acyl groups. For example, treatment with acetyl chloride would give 3-(2,3-dichlorophenyl)propyl acetate (B1210297).

Interactive Data Table: Representative Derivatives of this compound

Derivative NameStructureSynthetic Method
1-(3-Methoxypropyl)-2,3-dichlorobenzeneWilliamson Ether Synthesis
1-(3-(Benzyloxy)propyl)-2,3-dichlorobenzeneWilliamson Ether Synthesis
3-(2,3-Dichlorophenyl)propyl acetateEsterification
3-(2,3-Dichlorophenyl)propyl benzoateEsterification

Structure-Activity Relationship (SAR) Exploration

The biological activity of derivatives of this compound is intrinsically linked to their structural features. While specific SAR data for this compound is not extensively documented in public literature, general principles derived from related structures can provide valuable insights. The 2,3-dichloro substitution pattern on the phenyl ring is a key determinant of the molecule's electronic and lipophilic character, which in turn influences its binding affinity to biological targets.

In studies of substituted phenols, it has been shown that the position and nature of halogen substituents significantly affect their biological activity. nih.gov The ortho and meta positioning of the chlorine atoms in this compound creates a specific electronic distribution and steric profile that will be critical for receptor recognition.

Derivatives at the hydroxyl group can modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity. For instance, converting the alcohol to an ether or an ester can alter its ability to act as a hydrogen bond donor, which may be crucial for interaction with a specific receptor binding pocket. The size and nature of the group introduced will also play a role in steric interactions.

Hypothetical SAR Data Table for a Class of Receptors

DerivativeR Group (at propanol -OH)Hypothetical Receptor Affinity (Ki, nM)
This compound-H500
1-(3-Methoxypropyl)-2,3-dichlorobenzene-CH3250
1-(3-Ethoxypropyl)-2,3-dichlorobenzene-CH2CH3150
3-(2,3-Dichlorophenyl)propyl acetate-COCH3800
3-(2,3-Dichlorophenyl)propyl pivalate-COC(CH3)31200

This hypothetical data suggests that for this particular receptor class, small alkyl ethers may enhance affinity compared to the parent alcohol, potentially by increasing lipophilicity and favorable van der Waals interactions. In contrast, esterification, especially with bulky groups, might decrease affinity due to unfavorable steric hindrance or the loss of a key hydrogen bond donor.

Conformational Preferences and their Impact on Interactions

The three-dimensional shape of a molecule, dictated by its conformational preferences, is a critical factor in its ability to bind to a biological target. The flexible three-carbon chain of this compound allows it to adopt various conformations in space.

The presence of the two chlorine atoms in the ortho and meta positions of the phenyl ring will significantly influence the rotational barrier around the Ar-Cα bond. The steric bulk of the ortho chlorine atom will likely disfavor conformations where the propanol chain is coplanar with the aromatic ring. This can lead to a "gauche" or "skewed" conformation being more populated.

Furthermore, intramolecular interactions, such as a potential weak hydrogen bond between the hydroxyl group and the ortho-chlorine atom, could stabilize certain conformations. The relative orientation of the phenyl ring and the hydroxyl group will be a key determinant of the molecule's interaction with a binding site.

Interactive Data Table: Key Dihedral Angles and Their Impact

Dihedral AngleDescriptionLikely Preferred ConformationImpact on Interaction
Ar-Cα-Cβ-CγRotation around the first C-C bond of the chainStaggered conformations (anti or gauche) favored over eclipsed.Determines the overall length and shape of the molecule.
Cα-Cβ-Cγ-OHRotation around the second C-C bond of the chainStaggered conformations favored.Positions the hydroxyl group for potential hydrogen bonding.
Cl-C2-C1-CαRotation of the propanol chain relative to the phenyl ringNon-planar (gauche/skewed) due to steric clash with ortho-Cl.Influences the presentation of the phenyl ring and the side chain to a receptor.

Advanced Spectroscopic Characterization of 3 2,3 Dichlorophenyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity, functional groups, and stereochemistry.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of 3-(2,3-Dichlorophenyl)propan-1-ol, distinct signals are expected for the aromatic and aliphatic protons. The integration of these signals would correspond to the number of protons in each environment.

The aromatic region would display a complex multiplet pattern due to the three adjacent protons on the dichlorinated benzene (B151609) ring. Based on data from related compounds like 2,3-dichlorotoluene, the chemical shifts for these aromatic protons are predicted to be in the range of 7.1-7.5 ppm. The proton at C6 (adjacent to a chlorine atom) would likely be the most downfield, followed by the proton at C4, and then the proton at C5.

The aliphatic protons of the propan-1-ol chain would give rise to three distinct signals. The methylene (B1212753) group attached to the hydroxyl group (-CH₂OH) is expected to appear as a triplet. The methylene group adjacent to the aromatic ring (Ar-CH₂) would also likely be a triplet. The central methylene group (-CH₂-) would present as a multiplet, likely a quintet or sextet, due to coupling with the two adjacent methylene groups. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4, H-5, H-6 7.1 - 7.5 m -
-CH₂- (alpha to Ar) 2.7 - 2.9 t ~7-8
-CH₂- (beta to Ar) 1.8 - 2.0 m ~7-8
-CH₂- (gamma to Ar, alpha to OH) 3.6 - 3.8 t ~6-7

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

The six carbons of the dichlorophenyl ring would appear in the aromatic region (120-140 ppm). The two carbons directly bonded to chlorine atoms (C-2 and C-3) are expected to be significantly downfield. The carbon attached to the propyl chain (C-1) would also be in this region. The remaining three aromatic carbons (C-4, C-5, C-6) will have distinct chemical shifts.

The three aliphatic carbons of the propan-1-ol chain will appear in the upfield region of the spectrum. The carbon bearing the hydroxyl group (-CH₂OH) is expected to be the most downfield of the aliphatic carbons, typically in the range of 60-65 ppm. The other two methylene carbons will have chemical shifts in the 30-40 ppm range.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (Ar-C) ~140-142
C-2, C-3 (Ar-C-Cl) ~130-135
C-4, C-5, C-6 (Ar-C-H) ~127-130
-CH₂- (alpha to Ar) ~32-35
-CH₂- (beta to Ar) ~30-33

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For the aliphatic chain, cross-peaks would be expected between the protons of the adjacent methylene groups, confirming their connectivity. For instance, the protons of the -CH₂- group alpha to the aromatic ring would show a correlation with the protons of the beta -CH₂- group, which in turn would show a correlation with the protons of the -CH₂OH group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton signal to the carbon signal. This would allow for the unambiguous assignment of the signals for the three methylene groups in the propanol (B110389) chain and the three C-H groups in the aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aliphatic methylene groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring would give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be found in the 1050-1150 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch 3200 - 3600 Strong, Broad
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 3000 Medium to Strong
Aromatic C=C stretch 1450 - 1600 Medium to Sharp
C-O stretch 1050 - 1150 Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong signals in FT-IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the aromatic C=C stretching vibrations would be expected to show strong Raman signals in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would also be Raman active, appearing in the 600-800 cm⁻¹ range. The aliphatic C-H stretching and bending modes would also be observable. The O-H stretching band, which is very prominent in the IR spectrum, is typically weak in the Raman spectrum.

Predicted Raman Data for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 3000 Strong
Aromatic C=C stretch 1450 - 1600 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, making it possible to determine the elemental composition of a molecule. For this compound, HRMS is crucial for confirming its molecular formula, C9H10Cl2O. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion [M]+•. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to three distinct peaks for the molecular ion:

[M]+•: Contains two ³⁵Cl atoms.

[M+2]+•: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]+•: Contains two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1, which is a definitive signature for a dichlorinated compound. HRMS can distinguish between ions of the same nominal mass but different elemental compositions, providing unambiguous formula identification.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound (C9H10Cl2O)

Ion Formula Isotopic Composition Calculated Exact Mass (m/z) Relative Abundance (%)
[C9H10³⁵Cl2O]+• C₉H₁₀³⁵Cl₂O 204.01086 100.0 (Reference)
[C9H10³⁵Cl³⁷ClO]+• C₉H₁₀³⁵Cl³⁷ClO 205.99891 65.2

The fragmentation of this compound under HRMS analysis would yield several characteristic fragment ions. The accurate mass measurement of these fragments helps in proposing their elemental formulas, thus mapping the fragmentation pathways. Common fragmentation patterns for alcohols include α-cleavage and dehydration. miamioh.edudocbrown.info For this specific molecule, cleavage of the C-C bonds in the propanol chain and losses of neutral molecules like H₂O, HCl, and C₃H₆O are expected.

Table 2: Plausible High-Resolution Fragment Ions of this compound

Proposed Fragment Ion Formula Neutral Loss Calculated Exact Mass (m/z) Description
[C9H9Cl2O]+ H 203.0030 Loss of a hydrogen atom
[C9H10Cl2]+• H₂O 186.0159 Dehydration (loss of water)
[C6H3Cl2CH2CH2]+ CH₂OH 173.9765 Loss of the hydroxymethyl radical
[C6H3Cl2]+ C₃H₇O 144.9611 Loss of the propanol side chain
[C9H9ClO]+• HCl 168.0342 Loss of hydrogen chloride

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple rounds of mass analysis, typically separated by a process of collision-induced dissociation (CID). In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 204) is selected, isolated, and then fragmented by collision with an inert gas. The resulting product ions are then analyzed by a second mass spectrometer. This process provides detailed structural information by establishing relationships between precursor and product ions. southampton.ac.uksemanticscholar.org

The fragmentation pathways can be systematically investigated to confirm the connectivity of atoms within the molecule. For this compound, key fragmentation reactions would include:

Loss of Water ([M - H₂O]+•): A common fragmentation for alcohols, leading to a product ion at m/z 186.

Alpha-Cleavage: Cleavage of the C1-C2 bond of the propanol chain, leading to the loss of a C₂H₅O radical and formation of a dichlorobenzyl cation, or loss of the dichlorophenylmethyl radical.

Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring, resulting in a dichlorophenyl radical or cation (m/z 145).

Loss of HCl ([M - HCl]+•): Elimination of hydrogen chloride can occur, particularly with rearrangement, yielding an ion at m/z 168.

These fragmentation patterns allow for the differentiation of isomers, as positional isomers often yield different relative abundances of product ions. semanticscholar.orgnih.gov

Table 3: Predicted MS/MS Fragmentation of the Precursor Ion [C9H10³⁵Cl2O]+• (m/z 204.01)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Product Ion Structure
204.01 186.00 H₂O Dichlorophenylpropene ion
204.01 173.98 CH₂OH Dichloro(ethyl)phenyl cation
204.01 168.03 HCl Chloro(phenyl)propanol ion
204.01 144.96 C₃H₇O Dichlorophenyl cation

X-ray Diffraction (XRD) for Solid-State Structure Determination

While the specific crystal structure of this compound is not available in the reviewed literature, the analysis of a closely related derivative, (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one, provides insight into the structural characteristics that can be determined by XRD. researchgate.net The crystallographic data for this derivative illustrates the power of XRD in defining molecular geometry and intermolecular interactions.

Table 4: Crystallographic Data for (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one researchgate.net

Parameter Value
Chemical Formula C₁₅H₁₀Cl₂O
Formula Weight 277.13
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.7594 (19)
b (Å) 11.3610 (16)
c (Å) 8.0912 (11)
β (°) 97.139 (9)
Volume (ų) 1255.0 (3)
Z (molecules/unit cell) 4

For this compound, an XRD analysis would precisely determine the orientation of the dichlorophenyl ring relative to the propanol side chain, including the torsion angles that define the chain's conformation. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption of this radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In organic molecules, the most common electronic transitions observed in the 200-800 nm range are π → π* and n → π*. libretexts.org

The primary chromophore in this compound is the dichlorinated benzene ring. Aromatic systems exhibit strong absorption bands due to π → π* transitions. truman.edu Benzene itself has characteristic absorption bands, and the presence of substituents on the ring alters the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The dichlorophenyl group in the molecule is expected to give rise to absorption bands similar to those of other substituted benzenes. The chlorine atoms, with their non-bonding (n) electrons, and the alkyl chain can act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The hydroxyl group's non-bonding electrons are generally too far from the aromatic system to significantly influence the π → π* transitions of the ring, but n → σ* transitions associated with the oxygen atom occur at shorter wavelengths, typically below 200 nm. shu.ac.uk

Table 5: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic Transition Chromophore Expected λmax Range (nm) Notes
π → π* (E2-band) Dichlorophenyl ring 200 - 230 An intense absorption band characteristic of substituted benzenes.
π → π* (B-band) Dichlorophenyl ring 250 - 290 A weaker, structured absorption band, often showing fine vibrational details. Its intensity is increased by alkyl and chloro substituents.

The specific positions of the chlorine atoms (2,3-substitution) will influence the electronic distribution in the benzene ring, leading to a unique UV-Vis spectrum that can be used for identification and quantification purposes, often in conjunction with Beer's Law, which relates absorbance to concentration. shu.ac.uk

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Molecular Properties and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and a host of related molecular characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic ground state of a molecule. For 3-(2,3-dichlorophenyl)propan-1-ol, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization. researchgate.net This calculation would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

The optimized structure serves as the foundation for all further calculations, including vibrational frequency analysis, which confirms that the structure is a true energy minimum. Such studies have been successfully applied to similar molecules, like (E)-3-(2,6-dichlorophenyl)-acrylamide, to correlate experimental data with theoretical predictions. nih.gov

Time-Dependent DFT (TD-DFT) for Excited States

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of electronically excited states. rsc.org A TD-DFT calculation would predict the molecule's electronic absorption spectrum (UV-Vis spectrum), identifying the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). researchgate.net

The accuracy of TD-DFT for excited-state geometries can be benchmarked against higher-level methods like CC2, though it has been shown that even for well-behaved aromatic molecules, the errors in excited-state bond lengths are typically larger than for ground-state geometries calculated with DFT. diva-portal.org Nevertheless, TD-DFT provides invaluable qualitative and semi-quantitative insights into the photochemistry of the molecule. rsc.org

Molecular Orbital Analysis: HOMO/LUMO Energy Gap and Frontier Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov

The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron (nucleophilicity). The LUMO is the orbital that most readily accepts an electron, representing the ability to accept an electron (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. nih.govmdpi.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the HOMO would likely be localized on the dichlorophenyl ring, which is rich in π-electrons, while the LUMO would also be distributed over the aromatic system. The precise energies and distributions would be determined by a DFT calculation.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following values are for illustrative purposes to demonstrate the type of data generated in a typical DFT study and are not actual calculated values for this compound.)

ParameterDescriptionIllustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2
Energy Gap (ΔE) ELUMO - EHOMO5.3

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of chemical bonding and intramolecular interactions. uba.ar It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule.

For this compound, NBO analysis would quantify hyperconjugative interactions, such as the delocalization of electron density from the oxygen's lone pairs (a donor NBO) into the antibonding σ* orbitals of adjacent C-C or C-H bonds (acceptor NBOs). scirp.org It would also reveal interactions between the propanol (B110389) side chain and the dichlorophenyl ring. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, providing a quantitative measure of its significance. In a related study on an indazole propanol derivative, NBO analysis identified a strong stabilizing interaction from a nitrogen lone pair to an antibonding orbital in the indazole ring, highlighting its role in electron delocalization. asianresassoc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity. uni-muenchen.de

Different colors on the MEP surface indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the hydroxyl oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential (blue). The aromatic ring would also display distinct regions of potential influenced by the electron-withdrawing chlorine atoms. Such maps are crucial for predicting how the molecule will interact with other molecules and biological targets. scienceopen.com

Conformational Analysis and Energy Landscapes

This compound has several rotatable single bonds, specifically the C-C bonds in the propanol chain and the bond connecting the chain to the phenyl ring. This flexibility means the molecule can exist in various spatial arrangements, or conformations.

A conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure using a method like DFT. The results are plotted on a potential energy surface (PES), which reveals the energy as a function of the dihedral angles. The low-energy points on this surface correspond to stable conformers, while the high-energy points are transition states between them. A similar analysis of 1,3-dichloro-2-propanol (B29581) predicted the existence of a mixture of stable conformers at room temperature. researchgate.net For this compound, this analysis would identify the most likely shapes the molecule adopts, which is critical for understanding its interactions with biological receptors or its crystal packing.

Computational Modeling of Spectroscopic Parameters

Computational modeling serves as a powerful tool for the theoretical characterization of molecular structures and the prediction of their spectroscopic properties. For compounds like this compound, Density Functional Theory (DFT) is a commonly employed method to simulate vibrational (FTIR) and nuclear magnetic resonance (NMR) spectra. These computational approaches allow for the assignment of experimental spectral bands and provide insights into the molecule's electronic structure.

While specific computational studies on the spectroscopic parameters of this compound are not extensively available in the public domain, the methodology for such an analysis is well-established. Typically, the process involves optimizing the molecular geometry of the compound using a functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). Subsequent frequency calculations can predict the infrared spectrum, while the Gauge-Including Atomic Orbital (GIAO) method is often used for computing NMR chemical shifts.

These theoretical calculations can be compared with experimental data to confirm the molecular structure. For instance, discrepancies between experimental and computed spectra can be minimized by applying a scaling factor to the computed wavenumbers. Such combined experimental and theoretical studies provide a comprehensive understanding of the spectroscopic properties of the molecule.

Table 1: Illustrative Example of Calculated Spectroscopic Data for a Substituted Propanol Derivative Note: The following data is for illustrative purposes to demonstrate the output of computational spectroscopic analysis and does not represent actual calculated values for this compound.

Spectroscopic TechniqueParameterIllustrative Calculated ValueCorresponding Functional Group/Atom
FTIRO-H Stretch~3650 cm-1Alcohol
FTIRC-H Stretch (Aromatic)~3100 cm-1Phenyl Ring
FTIRC-H Stretch (Aliphatic)~2950 cm-1Propyl Chain
FTIRC-Cl Stretch~750 cm-1Dichlorophenyl Group
13C NMRChemical Shift (δ)~62 ppmCH2-OH
13C NMRChemical Shift (δ)~130-140 ppmAromatic Carbons
1H NMRChemical Shift (δ)~3.7 ppmCH2-OH
1H NMRChemical Shift (δ)~7.2-7.5 ppmAromatic Protons

Prediction and Simulation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) simulations, is instrumental in elucidating the mechanisms of chemical reactions. For molecules structurally related to this compound, such as 2,3-dichloro-1-propanol (B139626), DFT has been successfully applied to understand their reaction pathways. chemicalbook.com

A notable example is the investigation of the reaction mechanism for the synthesis of epichlorohydrin (B41342) from 2,3-dichloro-1-propanol in the presence of an alkali. chemicalbook.com DFT simulations have shown that this conversion is not a single-step process but proceeds through a defined reaction network. chemicalbook.com

The reaction mechanism was clarified to be a two-step process:

Acid-Base Neutralization : The initial step is a rapid, second-order acid-base reaction. The hydroxyl group on the propanol moiety is deprotonated by a hydroxide (B78521) ion (OH⁻) from the alkali solution, resulting in the formation of a corresponding alkoxide intermediate. chemicalbook.com

Intramolecular SN2 Reaction : The second step is a first-order intramolecular nucleophilic substitution (SN2) reaction. The negatively charged oxygen atom of the alkoxide attacks the carbon atom bonded to a chlorine atom, leading to the formation of a cyclic ether (epoxide) and the displacement of a chloride ion. chemicalbook.com

This computational approach allows for the simplification of complex reaction networks and the derivation of reaction rate equations. chemicalbook.com By understanding the intrinsic kinetics of the main reactions, more accurate reaction models can be established. chemicalbook.com While this specific study was on 2,3-dichloro-1-propanol, the principles and methodologies are directly applicable to predicting and simulating the reaction mechanisms of this compound, particularly in reactions involving its hydroxyl group and the chloro-substituents on the phenyl ring.

Analytical Method Development for Research Quantitation and Purity Assessment

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of chemical compounds. For a substituted aromatic alcohol like 3-(2,3-Dichlorophenyl)propan-1-ol, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) would be the primary methods of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most common approach. This would involve a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.

Method Development Considerations:

Stationary Phase: A C18 column is a standard choice for providing sufficient retention and separation of aromatic compounds.

Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. The ratio would be optimized to achieve a suitable retention time and resolution from potential impurities. Isocratic elution (constant mobile phase composition) can be used for simple purity checks, while gradient elution (varying mobile phase composition) is effective for separating complex mixtures.

Detection: Given the presence of the dichlorophenyl group, UV detection would be highly effective. The wavelength of maximum absorbance (λmax) would be determined by scanning the UV spectrum of the compound.

A hypothetical HPLC method for purity analysis is outlined in the table below.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound
ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at approximately 210 nm
Injection Volume 10 µL

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a boiling point that allows for volatilization without decomposition, is well-suited for GC analysis. This method is particularly useful for assessing purity and identifying volatile impurities.

Method Development Considerations:

Column: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate.

Injector and Detector Temperatures: The injector temperature should be high enough to ensure rapid volatilization of the sample, while the detector temperature must prevent condensation.

Oven Temperature Program: A temperature gradient program would be used to ensure the separation of compounds with different boiling points.

Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds, providing high sensitivity.

A potential GC method for the analysis of this compound is detailed in the following table.

Table 2: Potential GC Parameters for the Analysis of this compound
ParameterSuggested Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min
Injection Mode Split

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography.

Method Development Considerations:

Stationary Phase: Silica gel plates are the most common choice for compounds of moderate polarity like this compound.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio is adjusted to achieve a retention factor (Rf) value between 0.3 and 0.7 for the main spot.

Visualization: The spots can be visualized under UV light due to the aromatic ring. Staining with a universal developing agent like potassium permanganate (B83412) or iodine may also be used.

Table 3: Illustrative TLC System for this compound
ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3 v/v)
Visualization UV light (254 nm)
Expected Rf Approximately 0.4-0.6

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities, making them invaluable for modern analytical chemistry.

GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. This technique is ideal for confirming the identity of this compound and for identifying and quantifying impurities. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint. For related compounds like 1,3-dichloro-2-propanol (B29581), GC-MS methods have been developed for sensitive determination in various matrices. nih.govnih.govnih.gov

Analytical Approach:

A GC method similar to the one described in section 8.1.2 would be used.

The mass spectrometer would typically be operated in electron ionization (EI) mode.

The resulting mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups. The isotopic pattern of the two chlorine atoms would be a key feature for identification.

Table 4: Anticipated GC-MS Parameters for this compound
ParameterSuggested Condition
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
GC Conditions As per Table 2

LC-MS/MS for Trace Analysis and Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly useful for trace-level quantification in complex samples. While perhaps overly sensitive for routine purity assessment of a neat compound, it would be the method of choice for determining trace amounts of this compound in environmental or biological samples. For instance, LC-MS/MS methods are established for the analysis of related compounds like propanil (B472794) and its metabolite 3,4-dichloroaniline (B118046) in water. epa.govepa.gov

Analytical Approach:

An HPLC method similar to that in section 8.1.1 would be developed.

The mass spectrometer would likely use an electrospray ionization (ESI) source.

In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and one or more product ions are monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Table 5: Conceptual LC-MS/MS Parameters for Trace Analysis of this compound
ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor > Product Ion To be determined by direct infusion of the standard
HPLC Conditions As per Table 1, with a volatile mobile phase buffer if needed

Method Validation: Precision, Accuracy, and Limit of Detection

A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the development and validation of analytical methods specifically for the compound This compound . While analytical methods are well-documented for structurally related compounds, such as isomers like 1,3-dichloro-2-propanol and other chlorinated propanols, specific data on the precision, accuracy, and limit of detection for the quantitation and purity assessment of this compound could not be located.

The validation of an analytical method is a critical process in chemical analysis, ensuring that the chosen method is reliable, reproducible, and fit for its intended purpose. This process typically involves the evaluation of several key parameters:

Precision: This parameter measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) of a series of measurements.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material) and comparing the measured value to the certified value.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantitated, under the stated experimental conditions. It is a measure of the sensitivity of the analytical method.

The absence of published research detailing these validation parameters for this compound suggests that this specific compound may not have been the subject of extensive analytical investigation or that such studies are proprietary and not in the public domain.

Therefore, it is not possible to provide detailed research findings or data tables on the precision, accuracy, and limit of detection for the analytical method of this compound at this time.

No Specific Research Found for this compound

A comprehensive review of available scientific literature reveals a significant lack of specific academic investigations into the environmental behavior and degradation pathways of the chemical compound this compound.

Despite a thorough search for scholarly articles and research data, no studies focusing on the abiotic or biotic degradation of this particular compound could be identified. The initial investigation sought to detail the following aspects of the compound's environmental lifecycle:

Abiotic Degradation: Information regarding its breakdown through non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water).

Biotic Degradation: Studies on its breakdown by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Biotransformation Products: Identification of the intermediate compounds formed during its degradation.

Environmental Persistence and Mobility: Data on how long the compound persists in different environmental media (soil, water, air) and its potential for movement within ecosystems.

The search for this information proved unsuccessful, indicating a gap in the current scientific knowledge regarding the environmental fate of this compound. While research exists for structurally similar compounds, such as other dichlorinated phenylpropanols or related chlorinated substances, the strict focus of this inquiry on this compound prevents the extrapolation of findings from these other chemicals.

Therefore, the requested detailed article, including data tables and specific research findings on the environmental behavior and degradation of this compound, cannot be generated at this time due to the absence of relevant primary research in the public domain.

Environmental Behavior and Degradation Pathways Academic Investigations

Ecotoxicological Studies of Related Dichlorinated Compounds

Chlorophenols, a class of compounds that includes dichlorophenols, are recognized as ubiquitous environmental contaminants. researchgate.net They are introduced into the environment through industrial waste discharge, the application of pesticides, and the degradation of more complex chlorinated hydrocarbons. researchgate.nettandfonline.com Due to their resistance to degradation, these compounds can persist in the environment, leading to concerns about their long-term impact on ecosystems. researchgate.netnih.gov The environmental fate of chlorinated phenols is influenced by factors like sorption, volatilization, and leaching. researchgate.net

2,4-dichlorophenol (2,4-DCP), in particular, is frequently detected in surface water and is noted for its toxicity, persistence, and potential for carcinogenicity and endocrine disruption. tandfonline.com The toxicity of 2,4-DCP has been evaluated on freshwater microalgae, such as Chlorella vulgaris. Studies have shown that high concentrations of 2,4-DCP can significantly inhibit the growth and photosynthetic activity of these primary producers. tandfonline.com

Dichlorobenzenes are another group of related compounds considered priority and/or hazardous pollutants in many regions. nih.gov They are found in various environmental compartments, including air, water, and soil, and are known to persist in aquatic environments as they are not readily biodegraded, hydrolyzed, or photodegraded. nih.gov The toxicity of dichlorobenzene isomers varies, with ortho- and meta-dichlorobenzene showing greater potential for hepatotoxicity in rats compared to the para-isomer. nih.gov

The ecotoxicity of these related compounds has been assessed in various aquatic organisms. The following tables summarize some of the available data for dichlorophenols and other related compounds.

Table 1: Ecotoxicity of 2,4-Dichlorophenol (2,4-DCP) on Chlorella vulgaris

This interactive table summarizes the toxic effects of 2,4-Dichlorophenol on the freshwater microalga Chlorella vulgaris, highlighting its impact on growth and photosynthetic activity.

ParameterEffectConcentrationReference
GrowthSignificant inhibitionHigh exposure concentrations tandfonline.com
Photosynthetic ActivitySignificant inhibitionHigh exposure concentrations tandfonline.com

Table 2: Aquatic Toxicity of Dichlorophen

This interactive table presents the acute and chronic toxicity of Dichlorophen to various aquatic organisms. Dichlorophen is a pesticide with applications as a fungicide, bactericide, and algicide.

Organism GroupToxicity LevelEndpointReference
FishModerateAcute Ecotoxicity herts.ac.uk
FishModerateChronic Ecotoxicity herts.ac.uk
Aquatic Invertebrates (e.g., Daphnia)ModerateAcute Ecotoxicity herts.ac.uk
AlgaeModerate- herts.ac.uk

Table 3: Aquatic Toxicity of Isopropanol

This interactive table details the acute toxicity of isopropanol, a simple secondary alcohol, to a range of freshwater and marine organisms. While not a dichlorinated compound itself, its alcohol structure is relevant to the propanol (B110389) moiety of the subject compound.

OrganismDurationEndpoint (LC50/EC50)Concentration (mg/L)Reference
Freshwater Fish (various species)48-96 hoursLC504,200 - 11,130 waterquality.gov.au
Freshwater Ciliate (Protozoa)-Inhibitory Threshold104 - 4,930 inchem.org
Daphnia magna (Crustacea)-EC502,285 - 9,714 inchem.org
Marine Crustacean (Crangon crangon)48-96 hoursLC501,150 - 1,400 waterquality.gov.au

Research into dichlorinated compounds also extends to dichloropropanols (DCPs). Both 1,3-DCP and 2,3-DCP are used in chemical manufacturing, and their release into soil and water raises toxicological concerns. nih.gov The International Agency for Research on Cancer (IARC) has classified 1,3-DCP as "possibly carcinogenic to humans" (Group 2B). nih.gov

The persistence of chlorophenolic compounds in the environment can lead to their presence throughout the food chain. nih.gov Their recalcitrant nature makes them difficult to remove from ecosystems, underscoring the importance of understanding their environmental behavior and ecotoxicological effects for proper risk assessment. researchgate.netnih.gov

Future Research Directions and Potential Academic Impact

Development of Advanced Synthetic Strategies for Complex Architectures

The synthesis of specifically substituted aromatic compounds like 3-(2,3-Dichlorophenyl)propan-1-ol provides a canvas for the application and development of advanced synthetic methodologies. While classic multi-step syntheses may be conceivable, future research will likely focus on more efficient and elegant strategies that offer high degrees of control and sustainability.

Modern synthetic planning often employs retrosynthetic analysis to identify key bond disconnections and strategic intermediates. numberanalytics.com For this compound, this could involve disconnecting the propyl chain from the phenyl ring, suggesting a cross-coupling reaction, or targeting the C-Cl bonds for late-stage introduction.

Future synthetic developments could focus on:

Modern Catalytic Systems : The use of transition metal catalysts or organocatalysts could enable more direct and selective routes. numberanalytics.com For instance, catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Heck) between a dichlorobenzene derivative and a three-carbon building block containing a protected alcohol would be a powerful approach. Conversely, strategies involving catalyzed C-H activation could allow for the direct functionalization of a dichlorobenzene precursor.

Control of Regioselectivity : A significant challenge in aromatic chemistry is achieving precise regioselectivity. The synthesis of the 2,3-dichloro substitution pattern, as opposed to other isomers, requires carefully chosen starting materials or highly selective directive catalytic processes. Advanced strategies might explore ortho-directing groups to guide chlorination or other functionalizations.

Asymmetric Synthesis : While the parent compound is achiral, introducing substituents onto the propyl chain would create stereocenters. Future work could involve developing asymmetric syntheses to access specific enantiomers, a critical consideration for biological applications. numberanalytics.com This could be achieved using chiral catalysts or auxiliaries. numberanalytics.com The development of such strategies contributes fundamentally to the broader field of organic synthesis, where the creation of complex, functionally rich molecules is a primary goal. uchicago.eduuchicago.edu

Exploration of Novel Chemical Transformations and Catalysis

The reactivity of this compound is primarily dictated by its primary alcohol functional group and the dichlorinated phenyl ring. Future research can move beyond classical transformations to explore novel catalytic methods that enhance efficiency, selectivity, and functional group tolerance.

The primary alcohol is a versatile handle for a multitude of reactions. Standard transformations include oxidation to the corresponding aldehyde (3-(2,3-dichlorophenyl)propanal) or carboxylic acid (3-(2,3-dichlorophenyl)propanoic acid) using reagents like alkaline KMnO4. doubtnut.com However, modern catalysis offers milder and more selective alternatives.

Key areas for future exploration include:

Advanced Functionalization : Techniques like "click chemistry" could be employed by converting the hydroxyl group into an azide (B81097) or a terminal alkyne. numberanalytics.com This would render the molecule a modular building block, ready for efficient and high-yield coupling with other molecules to create complex structures, a significant advantage in materials science and drug discovery. numberanalytics.com

Biocatalysis : Drawing inspiration from nature's synthesis of phenylpropanoids, biocatalysis presents a green and highly selective alternative. nih.gov Enzymes could be used to perform specific oxidations, esterifications, or other modifications on the molecule under mild conditions, potentially avoiding the need for protecting groups and reducing chemical waste. numberanalytics.com

Catalytic C-H Activation : Beyond the alcohol, the aliphatic C-H bonds of the propyl chain are potential sites for functionalization. The development of catalysts that can selectively activate a specific C-H bond in the presence of the aromatic ring and C-Cl bonds would be a significant academic achievement, opening pathways to new derivatives.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work has become indispensable in modern chemical research. For a molecule like this compound, where experimental data may be sparse, computational methods offer a powerful tool for prediction and guidance. mdpi.com

Future research can leverage this integration in several ways:

Prediction of Properties : Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to calculate and predict a wide range of molecular properties. researchgate.net This includes optimizing the molecule's 3D geometry, predicting its spectroscopic signatures (IR, NMR), and analyzing its electronic structure through frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surfaces. researchgate.netresearchgate.net These predictions can guide experimental characterization and provide insights into the molecule's intrinsic reactivity.

Mechanistic Studies : Computational modeling can elucidate the mechanisms of the synthetic and functionalization reactions discussed previously. By calculating the energy profiles of reaction pathways and identifying transition states, researchers can understand why certain catalysts are effective or how to optimize reaction conditions for higher yields and selectivity. mdpi.com

In Silico Screening : The structural features of this compound suggest it could be a fragment or precursor for biologically active molecules. Molecular docking studies can be performed to computationally screen its ability to bind to the active sites of various enzymes or protein receptors, as has been demonstrated for other dichlorinated compounds. researchgate.net This in silico screening can prioritize experimental testing and accelerate the discovery of new leads for pharmaceuticals or agrochemicals.

Investigation of this compound as a Versatile Synthetic Intermediate for Specialty Chemicals and Advanced Materials

The true potential of a building-block molecule lies in its utility for creating value-added products. The unique combination of a reactive alcohol, a flexible linker, and a halogenated aromatic ring makes this compound an attractive intermediate for a range of applications.

For Specialty Chemicals: The dichlorophenyl motif is present in numerous pharmaceuticals and agrochemicals, often contributing to metabolic stability and binding affinity. The propanol (B110389) side chain provides a reactive point for further elaboration to build more complex and targeted structures. Future research could explore its use as a precursor for new classes of fungicides, herbicides, or therapeutic agents. Esterification of the alcohol with various carboxylic acids could also yield a library of specialty esters with potential uses as plasticizers, solvents, or fragrance components.

For Advanced Materials: The incorporation of halogen atoms into polymers is a well-known strategy for imparting specific properties.

Flame Retardants : Halogenated alcohols, particularly brominated ones, are used as reactive flame retardants in the production of polymers like polyurethanes and polyesters. industrialchemicals.gov.au The alcohol group allows the molecule to be chemically incorporated into the polymer backbone. The presence of two chlorine atoms on the phenyl ring suggests that this compound could be investigated as a reactive flame retardant, potentially improving the fire safety of various materials.

Polymer Monomers and Modifiers : The molecule could be functionalized, for example, by converting the alcohol to an acrylate (B77674) or methacrylate (B99206) ester, and then polymerized to create specialty polymers with a high refractive index or specific dielectric properties due to the polar C-Cl bonds.

Surface Functionalization : The hydroxyl group can act as an anchor to graft the molecule onto the surface of nanomaterials, such as metal oxides or 2D materials like MXenes. acs.org This surface modification could be used to tune the material's properties, for instance, by making a hydrophilic surface more hydrophobic or by introducing a reactive layer for further functionalization.

Interactive Data Table: Physicochemical Properties of Related Compounds

The following table provides data for this compound and structurally related compounds to offer a comparative context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound57915-80-7C₉H₁₀Cl₂O205.08Not available
1-(2,3-Dichlorophenyl)-1-propanol835925-33-2C₉H₁₀Cl₂O205.08279.0 ± 25.0
3-(2,4-Dichlorophenyl)propan-1-ol146882-07-7C₉H₁₀Cl₂O205.08Not available
2,3-Dichloro-1-propanol (B139626)616-23-9C₃H₆Cl₂O128.99Not available
1,3-Dichloro-2-propanol (B29581)96-23-1C₃H₆Cl₂O128.99Not available

Data is sourced from publicly available chemical databases. Boiling point for 1-(2,3-Dichlorophenyl)-1-propanol is predicted at 760 mmHg. chemsrc.com

Q & A

Basic Question: What are the common synthetic routes for preparing 3-(2,3-Dichlorophenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves two primary pathways:

  • Friedel-Crafts Acylation Followed by Reduction :
    • Acylation : React 2,3-dichlorobenzene with propionyl chloride using AlCl₃ as a catalyst to form 3-(2,3-dichlorophenyl)propan-1-one.
    • Reduction : Reduce the ketone intermediate using agents like NaBH₄ or LiAlH₄ to yield the alcohol.
      Key factors: Temperature control (0–5°C for acylation) and stoichiometric excess of reducing agents improve yields (>75%) .
  • Grignard Reaction :
    • React 2,3-dichlorophenylmagnesium bromide with ethylene oxide, followed by hydrolysis.
      Key factors: Anhydrous conditions and slow addition of epoxide prevent side reactions (yields ~60–70%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.